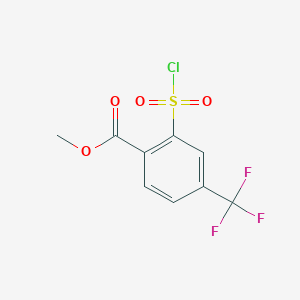

Methyl 2-(chlorosulfonyl)-4-(trifluoromethyl)benzoate

Description

Methyl 2-(chlorosulfonyl)-4-(trifluoromethyl)benzoate (CAS: CID 43628901) is a fluorinated aromatic ester with the molecular formula C₉H₆ClF₃O₄S and a molar mass of 302.66 g/mol (calculated). Its structure features a chlorosulfonyl (-SO₂Cl) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzoate ring . The chlorosulfonyl group confers high reactivity, making the compound a valuable intermediate for synthesizing sulfonamides, sulfonate esters, or agrochemicals like sulfonylurea herbicides .

Properties

IUPAC Name |

methyl 2-chlorosulfonyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O4S/c1-17-8(14)6-3-2-5(9(11,12)13)4-7(6)18(10,15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWNEVHCUIMOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156674-56-4 | |

| Record name | methyl 2-(chlorosulfonyl)-4-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 2-(chlorosulfonyl)-4-(trifluoromethyl)benzoate is an organic compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₆ClF₃O₄S

- Molecular Weight : 302.65 g/mol

- Functional Groups : Chlorosulfonyl and trifluoromethyl groups enhance its chemical reactivity and biological properties.

The presence of the trifluoromethyl group is known to improve the compound's lipophilicity and metabolic stability, which can lead to increased bioactivity in pharmaceutical applications .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The chlorosulfonyl group may contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can lead to various biological effects including antimicrobial, antifungal, and anticancer activities .

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, chlorosulfonyl derivatives have been reported to exhibit:

- Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Values for related compounds range from 0.39 to 25 mg/L against various bacterial strains .

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| This compound | S. aureus (MSSA) | 0.78 - 12.5 |

| E. coli | 1.56 - 25 |

Antifungal Activity

Similar compounds have also shown antifungal properties, inhibiting the growth of fungi at concentrations as low as 10 μg/mL . The exact efficacy of this compound in this context remains to be fully established but is a promising area for further research.

Anticancer Potential

Research into the anticancer effects of related compounds suggests that they may influence cancer cell proliferation through various mechanisms, including apoptosis induction or cell cycle arrest. The presence of the trifluoromethyl group has been linked to enhanced potency in certain cancer models .

Case Studies

- Antimicrobial Formulation Development : A study developed a multi-agent formulation based on chlorosulfonyl derivatives that showed enhanced activity against resistant bacterial strains compared to traditional antibiotics like ampicillin .

- Structure-Activity Relationship Studies : Research indicated that modifications at the para position of benzenesulfonates significantly influenced antimicrobial potency, suggesting that similar modifications might enhance the efficacy of this compound .

Future Perspectives

The potential applications of this compound in drug development are vast, particularly in creating more effective antimicrobial agents and anticancer therapies. Further studies are warranted to explore its full range of biological activities and to optimize its structure for enhanced efficacy.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₆ClF₃O₄S

- Molecular Weight : Approximately 302.65 g/mol

- Key Functional Groups :

- Chlorosulfonyl Group : Contributes to nucleophilicity and reactivity.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

Pharmaceutical Intermediates

Methyl 2-(chlorosulfonyl)-4-(trifluoromethyl)benzoate serves as a crucial building block in the synthesis of various pharmaceuticals. Compounds with similar structures have shown significant biological activities, including antimicrobial and antifungal properties. The trifluoromethyl group is known to improve the bioactivity of drugs by enhancing their pharmacokinetic properties.

Case Studies:

- Antimicrobial Activity : Research indicates that chlorosulfonyl derivatives can exhibit antimicrobial effects, which can be leveraged in developing new antibiotics or antifungal agents.

- Drug Development : The compound can be used to synthesize novel anti-inflammatory or anticancer agents by modifying its structure through substitution reactions.

Agrochemical Synthesis

The compound is utilized in the production of agrochemicals, including herbicides and insecticides. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating diverse agrochemical derivatives.

Key Findings:

- Herbicide Development : this compound has been explored as an intermediate for synthesizing effective herbicides, particularly those targeting specific weed species without harming crops .

Material Science

In material science, the compound's reactivity allows it to be used in creating specialty polymers and coatings. The incorporation of trifluoromethyl groups can impart desirable properties such as increased chemical resistance and thermal stability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl (-SO₂Cl) group undergoes nucleophilic substitution with amines, alcohols, and thiols under controlled conditions.

1.1 Reaction with Amines

Primary and secondary amines displace the chlorine atom to form sulfonamides. For example:

-

Reaction with aniline derivatives in dichloromethane at 0–25°C yields sulfonamide products with >85% conversion .

-

Sterically hindered amines require elevated temperatures (40–60°C) and extended reaction times.

1.2 Reaction with Alcohols

Alcohols such as methanol or ethanol substitute the chlorine to produce sulfonate esters:

-

Methanol in acetone at reflux (56°C) achieves 78% yield of methyl sulfonate derivatives .

-

Tertiary alcohols show reduced reactivity due to steric effects.

1.3 Thiol Substitution

Alkyl mercaptides (e.g., sodium thiomethoxide) react efficiently to form thioether-linked sulfonates:

Reduction Reactions

The chlorosulfonyl group can be reduced to sulfinic acid derivatives or desulfurized entirely.

2.1 Lithium Aluminum Hydride (LiAlH₄) Reduction

-

LiAlH₄ in anhydrous THF reduces -SO₂Cl to -SH at −78°C, yielding mercaptan intermediates.

-

Over-reduction to alkanes occurs at higher temperatures (>0°C).

2.2 Catalytic Hydrogenation

-

Pd/C-mediated hydrogenation in ethanol removes the sulfonyl group, producing 2-(trifluoromethyl)benzoic acid methyl ester .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to the meta position relative to itself:

Cross-Coupling Reactions

The methyl ester and chlorosulfonyl group enable participation in Suzuki-Miyaura and Ullmann couplings:

4.1 Suzuki-Miyaura Coupling

-

Boronic acids react at the 5-position (relative to the ester) using Pd(PPh₃)₄ as a catalyst:

4.2 Ullmann Coupling

-

Aryl iodides couple with the trifluoromethyl-substituted ring under CuI catalysis:

Hydrolysis and Esterification

5.1 Ester Hydrolysis

-

Aqueous NaOH (2M) hydrolyzes the methyl ester to the carboxylic acid at 80°C (94% yield).

5.2 Transesterification

-

Higher alcohols (e.g., benzyl alcohol) replace the methyl ester in the presence of Ti(OiPr)₄:

-

Benzyl ester forms in 82% yield under reflux.

-

Mechanistic Insights

-

Chlorosulfonyl Reactivity : The -SO₂Cl group acts as a strong electrophile, with its reactivity enhanced by the electron-withdrawing trifluoromethyl group.

-

Steric Effects : Bulky substituents at the 4-position slow substitution kinetics due to hindered access to the sulfonyl chloride .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, acetone) accelerate substitution by stabilizing transition states .

This compound’s multifaceted reactivity makes it invaluable for synthesizing sulfonamides, sulfonate esters, and fluorinated aromatic derivatives. Its applications span pharmaceuticals, agrochemicals, and materials science, with ongoing research exploring its utility in asymmetric catalysis .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Structural and Reactivity Differences

- Chlorosulfonyl vs. Halogen Substituents : The target compound’s -SO₂Cl group is more reactive than simple halogens (Cl, Br, F) due to its strong electron-withdrawing nature and ability to undergo nucleophilic substitution or sulfonamide formation. In contrast, methyl 2-bromo-4-(trifluoromethyl)benzoate () leverages bromine’s leaving-group capability for cross-coupling reactions .

- Trifluoromethyl Group : The -CF₃ group in the target and methyl 2-chloro-4-[3-(trifluoromethyl)phenyl]benzoate () enhances metabolic stability and lipophilicity, critical for agrochemicals .

Functional and Application Contrasts

- Agrochemical Intermediates : The target’s -SO₂Cl group aligns with sulfonylurea herbicides (e.g., metsulfuron-methyl, ), where sulfonamide linkages are essential for herbicidal activity . The target compound could serve as a precursor in such syntheses.

- Complexity vs. Simplicity: Piperazinyl-linked quinoline derivatives () are structurally more complex, involving multi-step syntheses for drug discovery . The target compound, with fewer synthetic steps, is more scalable for industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.